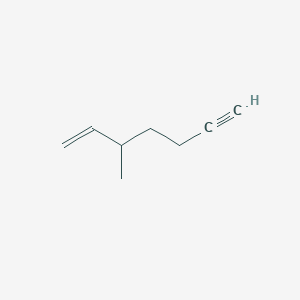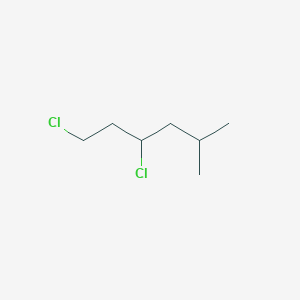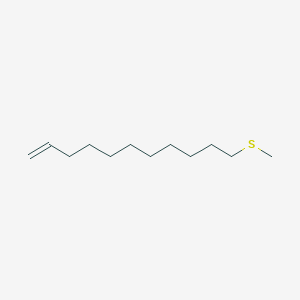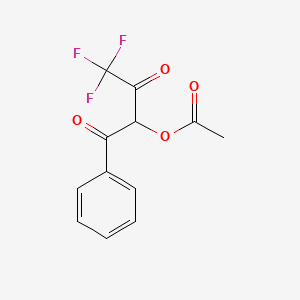![molecular formula C25H28O2S B14476632 1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene CAS No. 72618-90-7](/img/structure/B14476632.png)
1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is an organic compound with the molecular formula C25H28O2S It is characterized by the presence of three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene typically involves the reaction of tribenzyl chloride with 2,2-diethoxyethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, bromo, and sulfonyl derivatives of the benzene rings.
Aplicaciones Científicas De Investigación
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways involved in inflammation and cancer, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene
- 2-[(2,2-Diethoxyethyl)sulfanyl]-1,1-diethoxyethane
- 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane
Uniqueness
1,1’,1’'-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene is unique due to its three benzene rings connected through a central sulfur atom and a 2,2-diethoxyethyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
72618-90-7 |
|---|---|
Fórmula molecular |
C25H28O2S |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
[2,2-diethoxyethylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H28O2S/c1-3-26-24(27-4-2)20-28-25(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3 |
Clave InChI |
IZRHGMMVKAQAHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
![2(3H)-Furanone, 3-[(2-methoxyphenyl)methylene]-5-(4-phenoxyphenyl)-](/img/structure/B14476581.png)
![2-Methyl-6-[(propan-2-yl)sulfanyl]hex-5-en-3-ol](/img/structure/B14476582.png)

![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![Bis[6-(4-anilinophenoxy)hexyl] octanedioate](/img/structure/B14476601.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
